molecular formula C8H6O4 B2565919 1,2-Dihydroxy-3,5-diformylbenzene CAS No. 116315-07-2

1,2-Dihydroxy-3,5-diformylbenzene

Cat. No. B2565919
CAS RN: 116315-07-2
M. Wt: 166.132
InChI Key: YZJVWIUMDDXVEA-UHFFFAOYSA-N
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Description

1,2-Dihydroxy-3,5-diformylbenzene, also known as 4,5-dihydroxyisophthalaldehyde, is a chemical compound with the molecular formula C8H6O4 .


Synthesis Analysis

The synthesis of 1,2-Dihydroxy-3,5-diformylbenzene involves a reaction with trifluoroacetic acid at 80°C for 5 hours. The reactants, catechol and urotropine, are refluxed under this condition. The reaction is completed by TLC detection. Dichloromethane and glacial acetic acid (150:1) are used as eluents to pass through silica gel chromatography column to separate. The yield of 4,5-dihydroxyisophthalaldehyde is about 50% .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dihydroxy-3,5-diformylbenzene include a molecular weight of 166.13. The predicted boiling point is 296.5±40.0 °C, and the predicted density is 1.515±0.06 g/cm3 .

Safety and Hazards

The compound is classified as a warning under the GHS classification. It’s toxic if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life .

properties

IUPAC Name

4,5-dihydroxybenzene-1,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-1-6(4-10)8(12)7(11)2-5/h1-4,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJVWIUMDDXVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroxy-3,5-diformylbenzene

Synthesis routes and methods I

Procedure details

5.0 g of 4-hydroxy-5-methoxy-isophthalaldehyde are treated with 50 ml of constant-boiling hydrobromic acid and heated to boiling under reflux and while stirring under an argon atmosphere for 3 hours. After cooling 50 ml of ice-water are added thereto, and the separated precipitate is filtered under suction and washed with water. The crude product is taken up in ethyl acetate and filtered over 50 g of aluminum oxide (activity grade II). The crystalline material obtained is recrystallized from ethyl acetate/n-hexane. There is obtained 4,5-dihydroxyisophthalaldehyde in the form of slightly orange crystals of m.p. 201°-202°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension containing 1.8 g of 4-hydroxy-5-methoxyisophtalaldehyde in 20 ml of dichloromethane was added 35 ml of 1 molar PBr3 in dichloromethane. The mixture was allowed to stand over night at room temperature and poured the to ice-water. Dichloromethane was evaporated in vacuo. After cooling the product was filtered and washed with water. Yield 0.94 g (57%), m.p. 192°-195° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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